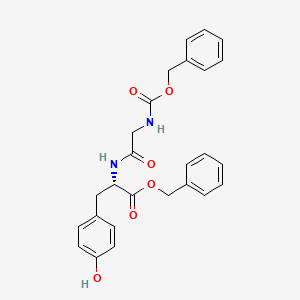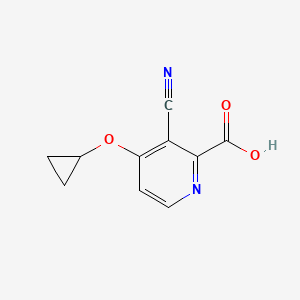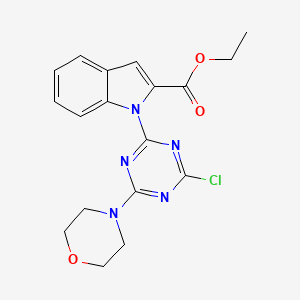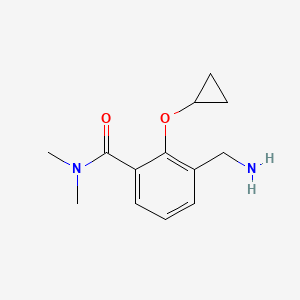
3-(Aminomethyl)-2-cyclopropoxy-N,N-dimethylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Aminomethyl)-2-cyclopropoxy-N,N-dimethylbenzamide is a synthetic organic compound with a unique structure that combines an aminomethyl group, a cyclopropoxy group, and a dimethylbenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)-2-cyclopropoxy-N,N-dimethylbenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Aminomethyl Group: This step involves the introduction of the aminomethyl group onto the benzene ring. This can be achieved through a Mannich reaction, where formaldehyde, a secondary amine, and a benzene derivative are reacted together.
Cyclopropanation: The introduction of the cyclopropoxy group can be achieved through a cyclopropanation reaction. This involves the reaction of an alkene with a diazo compound in the presence of a catalyst such as rhodium or copper.
Amidation: The final step involves the formation of the amide bond. This can be achieved by reacting the aminomethyl-cyclopropoxybenzene intermediate with dimethylamine and a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, alternative solvents, and more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
3-(Aminomethyl)-2-cyclopropoxy-N,N-dimethylbenzamide can undergo various types of chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form an imine or a nitrile.
Reduction: The amide group can be reduced to form an amine.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents such as bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Imine or nitrile derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated benzene derivatives.
Scientific Research Applications
3-(Aminomethyl)-2-cyclopropoxy-N,N-dimethylbenzamide has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a ligand for studying protein-ligand interactions.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Aminomethyl)-2-cyclopropoxy-N,N-dimethylbenzamide involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the cyclopropoxy group can interact with hydrophobic pockets. The dimethylbenzamide moiety can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(Aminomethyl)-5-methylhexanoic acid: Known for its anticonvulsant properties.
N-(3-Aminomethylphenyl)acetamidine: Used in drug research for its interaction with nitric oxide synthase.
Uniqueness
3-(Aminomethyl)-2-cyclopropoxy-N,N-dimethylbenzamide is unique due to the presence of the cyclopropoxy group, which imparts rigidity and a distinct three-dimensional shape to the molecule. This can result in unique binding properties and biological activities compared to other similar compounds.
Properties
Molecular Formula |
C13H18N2O2 |
|---|---|
Molecular Weight |
234.29 g/mol |
IUPAC Name |
3-(aminomethyl)-2-cyclopropyloxy-N,N-dimethylbenzamide |
InChI |
InChI=1S/C13H18N2O2/c1-15(2)13(16)11-5-3-4-9(8-14)12(11)17-10-6-7-10/h3-5,10H,6-8,14H2,1-2H3 |
InChI Key |
WVZPDDJAMXWNCM-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C1=CC=CC(=C1OC2CC2)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(2-{4-[(2-chlorophenyl)amino]-4-oxobutanoyl}hydrazinyl)carbonothioyl]-2-iodobenzamide](/img/structure/B14810165.png)
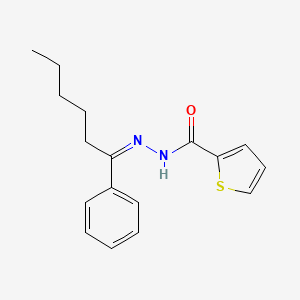
![[4S-(4alpha,4aalpha,5aalpha,12aalpha)]-4,7-Bis(dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,10,12,12a-tetrahydroxy-1,11-dioxonaphthacene-2-carboxamide monohydrochloride;[4S-(4alpha,4aalpha,5aalpha,12aalpha)]-4,7-Bis(dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,10,12,12a-tetrahydroxy-1,11-dioxonaphthacene-2-carboxamide monohydrochloride](/img/structure/B14810178.png)
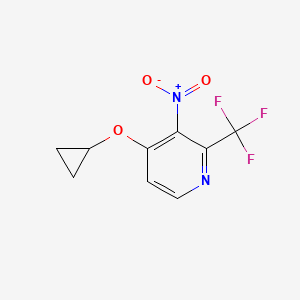
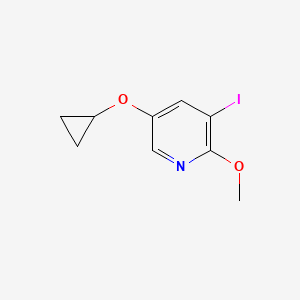
![N-[(4-carbamoylphenyl)carbamothioyl]-4-nitrobenzamide](/img/structure/B14810214.png)
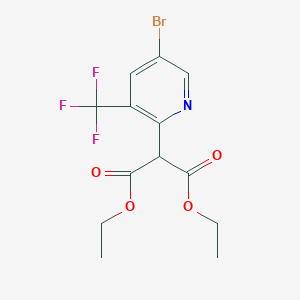
![(4E)-3-methyl-4-[2-(2-methyl-6-nitrophenyl)hydrazinylidene]-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B14810221.png)
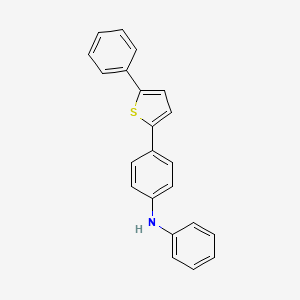
![Thiophene, 2-[(2-fluoro-5-nitrophenylimino)methyl]-3-methyl-](/img/structure/B14810231.png)
